

# Benchmarking WD-890: A Comparative Analysis Against Current Psoriasis Therapies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical TYK2 inhibitor, **WD-890**, against current benchmark treatments for moderate-to-severe plaque psoriasis. By presenting available data on established therapies, this document serves as a valuable resource for contextualizing the potential of novel compounds in the evolving landscape of psoriasis treatment.

## **Executive Summary**

Psoriasis is a chronic, immune-mediated inflammatory disease affecting millions worldwide. The therapeutic landscape has been revolutionized by the advent of targeted biologic therapies and, more recently, oral small molecules. Among these, Tyrosine Kinase 2 (TYK2) inhibitors have emerged as a promising therapeutic class, offering a novel oral treatment option with a distinct mechanism of action. **WD-890** is a novel, potent allosteric inhibitor of TYK2 that has demonstrated therapeutic efficacy in preclinical animal models of several autoimmune diseases, including psoriasis.[1] This guide benchmarks the preclinical profile of **WD-890** against the clinical performance of the FDA-approved TYK2 inhibitor, deucravacitinib, and other leading psoriasis treatments.

### Mechanism of Action: The Role of TYK2 Inhibition

TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling pathways of key cytokines implicated in the pathogenesis of psoriasis, including Interleukin-23







(IL-23), IL-12, and Type I interferons.[1][2][3][4][5] By inhibiting TYK2, these drugs disrupt the downstream signaling cascade that leads to the production of pro-inflammatory cytokines, such as IL-17, and subsequent keratinocyte proliferation, which are hallmarks of psoriasis.[3][6]

**WD-890**, like the approved drug deucravacitinib, is an allosteric inhibitor that binds to the regulatory pseudokinase domain of TYK2.[1][7] This unique mechanism provides high selectivity for TYK2 over other JAK family members, potentially leading to a more favorable safety profile compared to pan-JAK inhibitors.[8]





Click to download full resolution via product page

Caption: TYK2 Signaling Pathway in Psoriasis and the inhibitory action of WD-890.

# Comparative Efficacy of Current Psoriasis Treatments



While clinical data for **WD-890** is not yet available, we can benchmark its potential against established treatments using key efficacy endpoints from Phase 3 clinical trials. The Psoriasis Area and Severity Index (PASI) is a widely used measure, with PASI 75, PASI 90, and PASI 100 indicating a 75%, 90%, and 100% reduction in the severity and extent of psoriasis, respectively. The static Physician's Global Assessment (sPGA) is another common endpoint, with a score of 0 or 1 representing "clear" or "almost clear" skin.

Table 1: Efficacy of Deucravacitinib (Oral TYK2 Inhibitor) in Moderate-to-Severe Plaque Psoriasis

| Endpoint                                       | Deucravacitinib 6<br>mg Once Daily               | Placebo   | Apremilast 30 mg<br>Twice Daily |
|------------------------------------------------|--------------------------------------------------|-----------|---------------------------------|
| PASI 75 at Week 16                             | ~58.4%[9]                                        | ~12.7%[9] | ~35.1%[9]                       |
| sPGA 0/1 at Week 16                            | Significantly more patients than placebo[10][11] | -         | -                               |
| PASI 75 at Year 4<br>(Long-Term<br>Extension)  | 71.7%[10][11]                                    | -         | -                               |
| PASI 90 at Year 4<br>(Long-Term<br>Extension)  | 47.5%[10][11]                                    | -         | -                               |
| sPGA 0/1 at Year 4<br>(Long-Term<br>Extension) | 57.2%[10][11]                                    | -         | -                               |

Table 2: Efficacy of Other Investigational Oral TYK2 Inhibitors



| Drug    | Phase of Development | Key Efficacy Findings                                                                           |
|---------|----------------------|-------------------------------------------------------------------------------------------------|
| TAK-279 | Phase 2b             | Dose-dependent response,<br>with up to 68% of patients<br>achieving PASI 75 at 12<br>weeks.[12] |
| ICP-488 | Phase 2              | At 12 weeks, 77.3% (6 mg)<br>and 78.6% (9 mg) of patients<br>achieved PASI 75.[13]              |

Table 3: Efficacy of Selected Biologic Treatments for Moderate-to-Severe Plaque Psoriasis

| Drug Class           | Drug Name                                  | PASI 75 Response Rate<br>(Representative Data)              |
|----------------------|--------------------------------------------|-------------------------------------------------------------|
| IL-17 Inhibitors     | Secukinumab                                | 89.5% at week 24[13]                                        |
| Ixekizumab           | High rates of skin clearance[10]           |                                                             |
| IL-23 Inhibitors     | Guselkumab                                 | High rates of skin clearance and durability of response[10] |
| Risankizumab         | Notable improvements in skin clearance[14] |                                                             |
| TNF-alpha Inhibitors | Adalimumab                                 | Established efficacy in psoriasis[3]                        |

### **Safety and Tolerability**

The safety profile of a novel agent is paramount. Preclinical studies indicate that **WD-890** has favorable absorption, distribution, metabolism, and excretion (ADME) properties and tolerable toxicity in animal models.[1] For comparison, the safety profile of deucravacitinib in long-term studies has been consistent, with no new safety signals identified after up to five years of treatment.[14] The most common adverse events reported for deucravacitinib include nasopharyngitis and upper respiratory tract infections.[8][9] The selective allosteric inhibition of TYK2 is thought to contribute to a better safety profile compared to broader JAK inhibitors.[8]



# Experimental Protocols: A Typical Phase 3 Psoriasis Clinical Trial

The development of any new psoriasis treatment involves rigorous clinical trials. A typical Phase 3 study protocol to evaluate a novel oral agent like a TYK2 inhibitor would include the following key elements:

- Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled trial.
   [15][16]
- Study Population: Adult patients (18 years or older) with a diagnosis of moderate-to-severe plaque psoriasis, typically defined by a certain body surface area (BSA) involvement, PASI score, and sPGA score at baseline.[16]
- Randomization: Patients are randomly assigned to one of several treatment arms, which
  may include the investigational drug at one or more doses, a placebo, and an active
  comparator (e.g., apremilast or a biologic).[15][17]
- Treatment Duration: The primary efficacy endpoints are typically assessed at week 12 or 16.
   [18] Long-term extension studies often follow to evaluate safety and durability of response over several years.[10][11][14]
- Primary Endpoints:
  - The proportion of patients achieving a PASI 75 response at week 16.[9][10][13]
  - The proportion of patients achieving an sPGA score of 0 (clear) or 1 (almost clear) at week
     16.[10][11]
- Secondary Endpoints: These can include PASI 90 and PASI 100 response rates, changes in quality of life measures, and safety assessments.
- Safety Monitoring: Regular monitoring of adverse events, laboratory parameters, and vital signs throughout the study.





Click to download full resolution via product page

Caption: A typical workflow for a Phase 3 clinical trial in psoriasis.



### Conclusion

**WD-890**, as a novel allosteric TYK2 inhibitor, represents a promising therapeutic candidate for psoriasis. While direct clinical comparisons are not yet possible, benchmarking against the established efficacy and safety profile of deucravacitinib and other current treatments provides a strong framework for evaluating its future potential. The high bar for efficacy set by current biologics and the demand for safe and convenient oral therapies create a significant opportunity for new agents in this class. Further clinical development will be crucial to determine the ultimate position of **WD-890** in the psoriasis treatment paradigm.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 2. What is the mechanism of action of deucravacitinib? Project LEAD [projectlead.dermsquared.com]
- 3. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 4. mdpi.com [mdpi.com]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 8. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deucravacitinib Shows Sustained Efficacy in Plaque Psoriasis Through 3 Years: Study -PracticalDermatology [practicaldermatology.com]
- 10. Bristol Myers Squibb New Four-Year Sotyktu (deucravacitinib) Data Demonstrate
   Durable Response Rates and Consistent Safety in Moderate-to-Severe Plaque Psoriasis
   [news.bms.com]
- 11. dermatologytimes.com [dermatologytimes.com]



- 12. trial.medpath.com [trial.medpath.com]
- 13. emjreviews.com [emjreviews.com]
- 14. Bristol Myers Squibb New Five-Year Sotyktu (deucravacitinib) Data Show Consistent Safety and Durable Response Rates in Moderate-to-Severe Plaque Psoriasis [news.bms.com]
- 15. hcplive.com [hcplive.com]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. Canadian Psoriasis CAPP About Clinical Trials [canadianpsoriasis.ca]
- 18. inderocro.com [inderocro.com]
- To cite this document: BenchChem. [Benchmarking WD-890: A Comparative Analysis Against Current Psoriasis Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386489#benchmarking-wd-890-against-current-psoriasis-treatments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com